(4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-12(20-16-14-8)13(19)17-5-6-18-11(7-17)9-3-2-4-10(9)15-18/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMKVKVFYWRKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The compound features a thiadiazole ring and a cyclopenta-pyrazolo structure which are known for their diverse biological activities. The molecular formula is with a molecular weight of 382.45 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential for various pharmacological applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole and pyrazolo frameworks. Various methodologies have been reported in literature to achieve efficient synthesis while maintaining high yields and purity levels.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (4-methyl-1,2,3-thiadiazol-5-yl) showed potent activity against various bacterial strains, highlighting the importance of the thiadiazole ring in enhancing antimicrobial efficacy .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives have been shown to interact with cellular pathways involved in cancer proliferation. For instance, compounds with a similar structure induced apoptosis in cancer cell lines by activating caspases and inhibiting proliferative signals such as PCNA .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Cytotoxicity | Inhibits cell growth in MCF-7 cells |
Case Studies
- Antimicrobial Study : A novel series of thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that the presence of the thiadiazole ring significantly contributed to antibacterial activity .
- Anticancer Research : In vitro studies on human cancer cell lines (e.g., MCF-7) revealed that compounds with the pyrazolo structure led to significant cell death through apoptotic pathways. The mechanism involved activation of caspase enzymes and disruption of microtubule dynamics .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Structural Diversity: The target compound’s thiadiazole group differentiates it from oxadiazole-containing analogs (e.g., ’s pyrazinone derivative). Thiadiazoles are associated with enhanced metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity .
Biological Potential: Triazolo-thiadiazole analogs () demonstrated predicted antifungal activity via molecular docking against 14α-demethylase, a cytochrome P450 enzyme . The target compound’s thiadiazole moiety may similarly interact with this enzyme.
Synthetic Pathways: The target compound’s synthesis likely involves hydrazonoyl chloride intermediates (as seen in ) or triethylamine-mediated coupling (), though exact protocols are unverified .
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or physicochemical data (e.g., solubility, melting point) are available for the target compound. Extrapolations are based on structural analogs.
- Molecular Weight Trends : The target’s lower molecular weight (~295 g/mol) compared to imidazo-pyridine derivatives (e.g., 511 g/mol in ) may improve bioavailability .
- Antifungal Hypothesis : The thiadiazole group’s presence aligns with ’s triazolo-thiadiazoles, which showed docking affinity for 14α-demethylase. Experimental validation is required .
Preparation Methods
Preparation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Ethyl Ester
The synthesis begins with the formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester, a key intermediate. As detailed in DE2728523C2, methyl hydrazinecarboxylate and ethyl acetoacetate undergo condensation at room temperature to yield a hydrazone intermediate. Cyclization with thionyl chloride (SOCl₂) produces the thiadiazole ring, with subsequent purification via distillation under reduced pressure.
Reaction Conditions :
- Reagents : Methyl hydrazinecarboxylate, ethyl acetoacetate, SOCl₂.
- Solvent : Anhydrous ethanol.
- Temperature : Room temperature for condensation; reflux for cyclization.
Hydrolysis to 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (NaOH) under reflux. Acidification with hydrochloric acid (HCl) precipitates the product, which is isolated via filtration.
Key Data :
Conversion to Acyl Chloride
The carboxylic acid is treated with excess thionyl chloride (SOCl₂) to form 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in subsequent coupling reactions.
Synthesis of the 3,4,8,9-Tetrahydro-1H-CyclopentaPyrazolo[1,5-a]Pyrazine Fragment
Construction of the Pyrazolo[1,5-a]Pyrazine Core
US9447106B2 outlines methods for assembling pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for the pyrazine analog. A cyclocondensation reaction between 3-aminopyrazole and cyclopentanone derivatives in the presence of phosphoryl chloride (POCl₃) forms the bicyclic framework.
Reaction Conditions :
- Reagents : 3-Aminopyrazole, cyclopentanone, POCl₃.
- Solvent : Dichloromethane (DCM).
- Temperature : 0°C to room temperature.
Reduction to the Tetrahydro Derivative
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces the pyrazine ring to its tetrahydro form. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.
Key Data :
Coupling of the Thiadiazole Carbonyl and Pyrazine Amine
Amide Bond Formation
The acyl chloride is reacted with the tetrahydro-pyrazolo-pyrazine amine under Schlenk conditions to prevent moisture ingress. Triethylamine (Et₃N) is used as a base to neutralize HCl generated during the reaction.
Reaction Conditions :
- Reagents : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, tetrahydro-pyrazolo-pyrazine amine, Et₃N.
- Solvent : Anhydrous tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
Key Data :
Alternative Coupling Methods
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., HATU/DIPEA) in dimethylformamide (DMF) offers a milder alternative. This method avoids the need for acyl chloride isolation.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions containing the target compound are pooled and concentrated.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 2H, pyrazine CH₂), 3.90 (s, 3H, thiadiazole CH₃), 2.75–3.10 (m, 4H, cyclopentane CH₂).
- MS (ESI+) : m/z 372.1 [M+H]⁺.
Table 1: Summary of Synthetic Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiadiazole ester | 85–90 | >95 |
| Pyrazine amine | 70–75 | >90 |
| Final coupling | 60–65 | >98 |
Table 2: Key Spectroscopic Data
| Parameter | Value |
|---|---|
| ¹H NMR (δ) | 4.25 (m), 3.90 (s), 2.75–3.10 |
| ¹³C NMR (δ) | 167.8 (C=O), 155.2 (thiadiazole C) |
| Melting Point | 148–150°C |
Challenges and Optimization Strategies
Side Reactions During Coupling
Competitive hydrolysis of the acyl chloride can occur if moisture is present. Strict anhydrous conditions and the use of molecular sieves mitigate this issue.
Scalability Considerations
Continuous flow chemistry has been proposed for the thiadiazole ester synthesis to enhance scalability and reduce reaction times.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for preparing (4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone? Methodological Answer:
- Step 1: Condensation of precursors (e.g., thiadiazole and pyrazolo-pyrazine derivatives) under reflux conditions using ethanol or toluene as solvents (triethylamine as a base may enhance yield) .
- Step 2: Cyclization via microwave-assisted or thermal methods to form the fused pyrazolo-pyrazine core, requiring precise temperature control (80–120°C) .
- Step 3: Purification via recrystallization (DMF/ethanol mixtures) or column chromatography, monitored by TLC .
- Key Reagents: Absolute ethanol, hydrazonoyl chlorides, and triethylamine are critical for intermediate formation .
Advanced Question: Q. How can researchers optimize reaction yields for multi-step syntheses of this compound? Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol, as seen in analogous thiadiazole syntheses .
- Catalyst Use: Palladium catalysts or Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions, though compatibility with the thiadiazole moiety must be tested .
- Microwave Assistance: Reduces reaction time (from 6 hours to 30 minutes) and improves regioselectivity in heterocycle formation .
- Yield Tracking: Use HPLC or LC-MS to quantify intermediates and adjust stoichiometry iteratively .
Structural Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., thiadiazole protons at δ 2.5–3.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns specific to the thiadiazole-pyrazine scaffold .
- X-ray Crystallography: Resolves stereochemistry of the cyclopenta-pyrazine ring, critical for activity studies .
Advanced Question: Q. How can researchers resolve conflicting spectral data (e.g., overlapping NMR signals)? Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, particularly in crowded aromatic regions .
- Isotopic Labeling: Introduce deuterium in specific positions (e.g., methyl groups) to simplify signal interpretation .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., pyrazolo-pyrazine derivatives in ) to assign peaks .
Biological Activity Screening
Basic Question: Q. What initial assays are recommended for evaluating this compound’s bioactivity? Methodological Answer:
- In Vitro Screening: Use cell-based assays (e.g., MTT for cytotoxicity) against cancer lines (HeLa, MCF-7) and microbial strains (E. coli, S. aureus) .
- Molecular Docking: Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal or antitumor mechanisms .
- Dose-Response Curves: Establish IC₅₀ values with 3–5 replicates to ensure reproducibility .
Advanced Question: Q. How to address discrepancies between in vitro and in vivo activity data? Methodological Answer:
- Metabolic Stability Testing: Use liver microsomes to assess compound degradation and identify metabolites via LC-MS/MS .
- PK/PD Modeling: Corrogate in vitro IC₅₀ with plasma concentration-time profiles to adjust dosing regimens .
- Structural Analog Comparison: Test derivatives with modified thiadiazole substituents to isolate pharmacophores (e.g., ’s SAR table) .
Mechanism of Action Studies
Basic Question: Q. What strategies are effective for identifying this compound’s molecular targets? Methodological Answer:
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify resistance-conferring genes .
- Pathway Analysis: Use transcriptomics (RNA-seq) to map differentially expressed genes post-treatment .
Advanced Question: Q. How to validate a putative target when biochemical assays contradict computational predictions? Methodological Answer:
- Mutagenesis Studies: Introduce point mutations in the predicted binding pocket (e.g., 14-α-demethylase’s active site) and retest activity .
- SPR/BLI: Measure binding kinetics (ka/kd) to confirm direct interactions .
- Cryo-EM: Resolve compound-enzyme complexes at near-atomic resolution to visualize binding modes .
Environmental and Stability Analysis
Basic Question: Q. How to assess this compound’s environmental persistence? Methodological Answer:
- Hydrolysis Studies: Incubate at varying pH (4–10) and analyze degradation products via HPLC .
- Photolysis Testing: Expose to UV light (254 nm) and monitor half-life using LC-UV .
- Soil Sorption Experiments: Use batch equilibrium methods to determine Koc values .
Advanced Question: Q. How to design a long-term ecotoxicological study for this compound? Methodological Answer:
- Tiered Testing: Start with Daphnia magna acute toxicity (48h LC₅₀), then proceed to chronic fish embryo assays (OECD 236) .
- Mesocosm Simulations: Evaluate bioaccumulation in aquatic systems with controlled nutrient and microbial conditions .
- Multi-Generational Studies: Expose C. elegans over 5–10 generations to assess epigenetic effects .
Data Contradiction Resolution
Advanced Question: Q. How to reconcile conflicting SAR data for structurally similar analogs? Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., ’s analogs) and apply multivariate statistics (PCA) to identify outlier compounds .
- Free-Energy Perturbation (FEP): Use computational models to predict binding affinities of disputed analogs and validate experimentally .
- Crystallographic Comparison: Overlay 3D structures of analogs to pinpoint steric or electronic clashes affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
